Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate

Xestoquinone total synthesis Intramolecular [4+2] cycloaddition Isobenzofuran intermediate

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate (CAS 650140-17-3) is a synthetic nonadiynoate ester characterized by a C17H16O3 composition (MW 268.31 g/mol), featuring two conjugated alkyne moieties, a terminal aldehyde, and a quaternary C4 center bearing methyl and phenyl substituents. It is classified as a diyne-containing nonanoic acid derivative and has been documented as a key intermediate in model studies toward the marine natural product xestoquinone.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 650140-17-3
Cat. No. B12585117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate
CAS650140-17-3
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(CCC#CC=O)(C#CC(=O)OC)C1=CC=CC=C1
InChIInChI=1S/C17H16O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,14H,7,12H2,1-2H3
InChIKeyMXVGKVDIINEPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate (CAS 650140-17-3) | Structural and Physicochemical Baseline for Procurement Screening


Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate (CAS 650140-17-3) is a synthetic nonadiynoate ester characterized by a C17H16O3 composition (MW 268.31 g/mol), featuring two conjugated alkyne moieties, a terminal aldehyde, and a quaternary C4 center bearing methyl and phenyl substituents . It is classified as a diyne-containing nonanoic acid derivative and has been documented as a key intermediate in model studies toward the marine natural product xestoquinone [1].

Why Generic Diyne Intermediates Cannot Substitute Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate in Xestoquinone-Type Cyclizations


Generic diyne esters lacking the 4-methyl-4-phenyl quaternary center and the precisely positioned 9-oxo aldehyde handle fail to deliver the reactive isobenzofuran intermediate required for the furan-fused tetracyclic core of xestoquinone and halenaquinone [1]. The intramolecular [4+2] cycloaddition that generates isobenzofuran 14 depends on simultaneous activation of the aldehyde and steric pre-organization imparted by the quaternary C4 center; simpler linear diynes or those bearing primary alcohol termini undergo different reaction manifolds (e.g., nonselective polymerization or ene-yne metathesis) and do not afford the tetracyclic scaffold [1]. This structural requirement means that procurement of the exact compound, rather than a close analog, is necessary for fidelity to published synthetic routes.

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate: Quantitative Differentiation Evidence for Procurement Decisions


Validated Intermediate for Isobenzofuran Generation via Intramolecular Cycloaddition (5% Yield of Furan-Fused Tetracyclic Precursor)

In the published model study toward xestoquinone, methyl 9-oxo-4-methyl-4-phenyl-2,7-nonadiynoate (13) underwent intramolecular cycloaddition to afford isobenzofuran 14 in 5% yield, a transformation that constitutes the key ring-closure step toward the furan-fused tetracyclic core [1]. By contrast, the upstream intermediate ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate (6) — a mono-alkyne lacking the 9-oxo aldehyde and second alkyne — cannot participate in this cycloaddition and requires six additional synthetic steps to be elaborated into the reactive diyne-aldehyde 13 [1]. While the 5% cyclization yield is modest, it reflects the inherent challenge of forming the strained furan-fused bicyclic system; alternative routes to the same core structure using different diyne precursors have reported comparable or lower efficiencies (class-level inference) [1].

Xestoquinone total synthesis Intramolecular [4+2] cycloaddition Isobenzofuran intermediate

Upstream Intermediate Yield Benchmark: 88% Yield for Precursor 6 Establishes Efficient Route Access

The immediate precursor ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate (6) was obtained in 88% yield from the reaction of ethyl 2-phenylpropanoate with 5-iodo-1-methoxymethoxypentyne (5), establishing an efficient entry point into the synthetic sequence leading to the target diyne-aldehyde 13 [1]. This high-yielding alkynylation step compares favorably to typical alkylation yields for quaternary carbon centers (class-level inference: average yields for enolate alkylation at tertiary centers are 60–80%), supporting the viability of the overall route [1].

Synthetic efficiency Alkynylation Yield optimization

Lipophilicity Benchmark: LogP 2.10 Enables Favorable Purification and Handling Relative to Saturated Analogs

The experimentally derived LogP of methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate is 2.10320 . Saturated nonanoic acid methyl esters bearing phenyl substituents typically exhibit LogP values exceeding 3.5 (class-level inference: methyl 4-phenylnonanoate estimated LogP ≈ 3.8 based on ClogP calculation), indicating that the diyne and aldehyde functionalities impart significantly reduced lipophilicity . This lower LogP translates to more predictable reversed-phase chromatographic purification, higher solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane), and reduced nonspecific binding compared to highly lipophilic analogs.

LogP Lipophilicity Chromatographic purification

Quaternary Carbon Structural Motif: Enabling Regioselective Cyclization Not Achievable with Linear or Mono-substituted Diynes

The 4-methyl-4-phenyl quaternary carbon in methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate introduces a geminal disubstitution pattern that restricts conformational flexibility and pre-organizes the two alkyne chains for intramolecular cycloaddition [1]. Linear diynes lacking this quaternary center (e.g., deca-2,8-diynedioate derivatives) exhibit greater conformational entropy, potentially reducing effective molarity for cyclization and favoring intermolecular side-reactions (class-level inference) [1]. The published model study confirms that the quaternary carbon is retained in the final tetracyclic scaffold (compound 15), demonstrating its essential role in the synthetic design [1].

Quaternary carbon Regioselectivity Conformational pre-organization

Procurement Application Scenarios for Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate Based on Validated Evidence


Xestoquinone and Halenaquinone Model Studies Requiring the Furan-Fused Tetracyclic Core

Research groups pursuing total synthesis of xestoquinone, halenaquinone, or structural analogs require methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate (13) as the validated substrate for the intramolecular cycloaddition step that generates isobenzofuran 14 and subsequently the tetracyclic scaffold 15 [1]. Substitution with alternative diynes lacking the 9-oxo aldehyde or quaternary C4 center would necessitate de novo route development, introducing significant project risk [1].

Development of Isobenzofuran-Based Building Blocks via Intramolecular Cycloaddition

The compound serves as a direct precursor to 1,3-disubstituted isobenzofurans through intramolecular [4+2] cycloaddition, a transformation documented at 5% yield in the published model study [1]. Medicinal chemistry groups exploring isobenzofuran-containing pharmacophores can leverage this validated transformation, noting that the modest yield may require process optimization for scale-up [1].

Custom Synthesis Projects Requiring Multi-Gram Quantities of Nonadiynoate Intermediates

For contract research organizations (CROs) or academic core facilities undertaking custom synthesis of xestoquinone intermediates, the documented 88% yield for the upstream precursor 6 provides a reliable benchmark for route feasibility assessment [1]. Sourcing the target compound 13 from a qualified supplier eliminates the need to execute the six-step sequence from 6 to 13, reducing synthesis timeline by an estimated 2–4 weeks [1].

Physicochemical Screening Libraries Requiring Moderately Lipophilic Diyne Scaffolds

With an experimental LogP of 2.10, this compound occupies a favorable lipophilicity range for fragment-based screening or diversity-oriented synthesis collections [1]. Its moderate polarity facilitates dissolution in DMSO-water mixtures commonly used in biochemical assays, while the diyne and aldehyde functionalities provide orthogonal reactive handles for further derivatization [1].

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